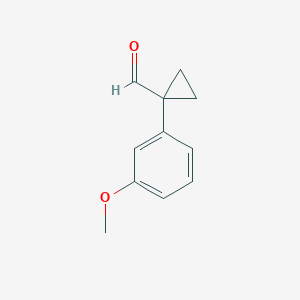

1-(3-Methoxyphenyl)cyclopropanecarbaldehyde

Description

Significance of Cyclopropane (B1198618) Frameworks in Organic Synthesis and Chemical Research

Cyclopropane-containing compounds are significant structural motifs found in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net Their prevalence underscores the importance of the cyclopropane framework as a versatile building block in synthetic chemistry. rsc.org The unique properties of this three-membered ring system offer chemists opportunities to construct intricate molecular architectures and introduce specific conformational constraints in bioactive molecules. rsc.org

The structure of cyclopropane is a geometric anomaly in organic chemistry. The triangular arrangement of its three carbon atoms necessitates internal bond angles of 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. wikipedia.org This severe angle forces the carbon-carbon bonds to bend outwards, a feature described by the bent bond or Walsh models. wikipedia.org

This unusual bonding arrangement results in the C-C bonds having increased p-character, making them weaker and longer (151 pm) than typical alkane C-C bonds. wikipedia.org Paradoxically, the C-H bonds are stronger and shorter than those in other alkanes. wikipedia.org The electronic properties of the cyclopropane ring are often likened to those of a carbon-carbon double bond, exhibiting π-character that allows it to engage in conjugative interactions with adjacent π-systems, such as phenyl rings or carbonyl groups. wikipedia.orgnih.gov This interaction is maximized when the π-acceptor substituent bisects the plane of the cyclopropane ring. nih.gov

| Parameter | Cyclopropane | Typical Alkane (e.g., Propane) |

|---|---|---|

| C-C-C Bond Angle | 60° wikipedia.org | ~109.5° |

| C-C Bond Length | 151 pm wikipedia.org | 153-155 pm wikipedia.org |

| Hybridization (C-C bonds) | sp²-like character | sp³ |

The deviation from ideal bond angles and the eclipsing interactions of hydrogen atoms create substantial ring strain in cyclopropane, estimated to be around 27.8 kcal/mol. wikipedia.orgresearchgate.net This stored potential energy, known as strain energy, is a primary driver for the reactivity of cyclopropane derivatives. researchgate.netresearchgate.net Reactions that lead to the opening of the three-membered ring are energetically favorable as they relieve this strain. researchgate.netrsc.org

The reactivity of cyclopropanes is highly dependent on the substituents attached to the ring. Donor-acceptor (D-A) cyclopropanes, where an electron-donating group and an electron-accepting group are vicinally positioned, are particularly activated. mdpi.com This substitution pattern polarizes the C-C bonds, facilitating ring-opening reactions under milder conditions, often mediated by Lewis or Brønsted acids. mdpi.com The release of strain energy is a key thermodynamic driving force in many transformations involving cyclopropanes, including cycloadditions and rearrangements. researchgate.netrsc.org However, strain energy alone does not always predict reactivity; electronic factors also play a crucial role. researchgate.net

| Cycloalkane | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | ~27.8 researchgate.net |

| Cyclobutane | ~26.8 researchgate.net |

| Cyclopentane | ~6.2 |

| Cyclohexane | 0 |

Contextualization of 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde within Aryl-Substituted Cyclopropanecarbaldehyde Chemistry

This compound belongs to the class of aryl-substituted cyclopropanecarbaldehydes. In these molecules, an aromatic ring and an aldehyde group are attached to the same carbon atom of the cyclopropane ring. This specific arrangement imparts a unique reactivity profile. The aryl group can electronically influence the cyclopropane ring, and the aldehyde provides a handle for a wide array of chemical transformations. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMELIUFNNDJCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 3 Methoxyphenyl Cyclopropanecarbaldehyde Derivatives

Reactions Involving the Cyclopropane (B1198618) Ring System

The inherent ring strain of the cyclopropane moiety, combined with the electronic push-pull effect of the substituents, makes it a versatile substrate for various ring-opening and rearrangement reactions.

Ring-Opening Reactions

The cleavage of the cyclopropane ring is a dominant reaction pathway, driven by the release of approximately 27 kcal/mol of strain energy. The donor-acceptor substitution pattern creates a polarized C1-C2 bond, predisposing it to selective cleavage under various conditions.

Electrochemical methods provide a powerful and oxidant-free strategy for the cleavage of C-C bonds in arylcyclopropanes. google.comrsc.orgorganicreactions.org This approach involves the anodic oxidation of the arylcyclopropane to generate a radical cation intermediate. google.comrsc.org The formation of this radical cation weakens the adjacent Cα–Cβ bond of the cyclopropane ring, facilitating its cleavage. organic-chemistry.org This process ultimately leads to a stabilized benzyl (B1604629) carbocation, which can be trapped by various nucleophiles to yield 1,3-difunctionalized products with high chemo- and regioselectivity. google.comrsc.org

The general mechanism begins with the oxidation of the methoxyphenyl group at the anode to form the radical cation. This intermediate undergoes a rapid C-C bond cleavage to relieve ring strain and form a more stable benzylic radical, which is further oxidized to a carbocation. This carbocation is then intercepted by nucleophiles present in the reaction medium. This catalyst- and external-oxidant-free method is effective for a range of arylcyclopropanes and can be scaled up. google.comrsc.org

| Arylcyclopropane Substrate (Example) | Nucleophile(s) | Product Type | Yield (%) |

| Phenylcyclopropane | F⁻ (Et₃N·3HF) | 1,3-Difluoro-1-phenylpropane | 71 |

| 4-Methylphenylcyclopropane | F⁻ / CH₃OH | 1-Fluoro-3-methoxy-1-(p-tolyl)propane | 78 |

| Phenylcyclopropane | CH₃OH / H₂O | 1,3-Dimethoxy-1-phenylpropane | 93 |

| 4-Bromophenylcyclopropane | F⁻ (Et₃N·3HF) | 1-(4-Bromophenyl)-1,3-difluoropropane | 67 |

This table presents representative data for electrochemical 1,3-difunctionalization of arylcyclopropanes, illustrating the principle applicable to 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde. Data sourced from related studies. organicreactions.orgorganic-chemistry.org

Donor-acceptor cyclopropanes like this compound are highly susceptible to ring-opening via nucleophilic attack. organic-chemistry.org The electron-withdrawing aldehyde group enhances the electrophilicity of the cyclopropane ring, facilitating an attack by a nucleophile at the C2 position. This leads to the cleavage of the polarized C1-C2 bond, generating a stabilized carbanion at the C1 position, which is subsequently protonated or reacts with an electrophile. This reaction pathway provides a straightforward route to 1,3-bifunctional compounds. scripps.edu

A wide array of carbon-centered and heteroatom nucleophiles can participate in these transformations. scripps.edu For instance, electron-rich arenes can undergo Friedel-Crafts-type alkylations, and active methylene (B1212753) compounds can be used in annulation reactions. scripps.edu The reaction is often catalyzed by a Lewis or Brønsted acid, although base-induced activation modes have also been developed for phenolic donor-acceptor systems. wikipedia.org

| Nucleophile | Reaction Type | Product Structure (General) |

| Indoles | Friedel-Crafts Alkylation | 3-(1-(3-Methoxyphenyl)-3-oxopropyl)indole |

| Malonates | Michael Addition | Diethyl 2-(1-(3-Methoxyphenyl)-3-oxopropyl)malonate |

| Thiols | Thia-Michael Addition | 3-(Alkylsulfanyl)-1-(3-methoxyphenyl)propan-1-one |

| Nitrosyl Chloride (NOCl) | Nitrosation/Ring-Opening | Isoxazoline/Isoxazole derivatives |

This interactive table summarizes potential nucleophilic ring-opening reactions based on the known reactivity of donor-acceptor cyclopropanes. scripps.eduresearchgate.net

Rearrangement Reactions

The Wittig rearrangement is a class of organic reactions that typically involves the google.comscripps.edu or google.comwikipedia.org-sigmatropic rearrangement of an ether upon treatment with a strong base. organic-chemistry.orgwikipedia.org The google.comscripps.edu-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism, while the google.comwikipedia.org-Wittig rearrangement is a concerted, pericyclic process. organic-chemistry.orgorganic-chemistry.orgwikipedia.org A direct Wittig rearrangement of an aldehyde, such as this compound, to an acylsilane is not a standard transformation and is not well-documented in the chemical literature.

However, a related transformation, the organic-chemistry.orgscripps.edu-Wittig rearrangement, has been successfully employed to synthesize silylcyclopropanes from specifically designed precursors. msu.edu In this reaction, 4-silyl-5,6-dihydropyrans undergo a highly selective organic-chemistry.orgscripps.edu-migration upon deprotonation to yield silylcyclopropyl acetaldehydes. msu.edu This demonstrates that while a direct rearrangement of the target aldehyde is not established, Wittig-type rearrangements of related cyclic ether systems can provide access to cyclopropane derivatives containing silicon.

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in this compound is a site of high reactivity, susceptible to a wide range of transformations that are characteristic of carbonyl compounds. researchgate.net These reactions typically involve nucleophilic addition to the electrophilic carbonyl carbon. organic-chemistry.orgscripps.edu Under controlled conditions, the aldehyde can be modified selectively while leaving the cyclopropane ring intact.

Common transformations include:

Reduction: The aldehyde can be readily reduced to a primary alcohol, (1-(3-methoxyphenyl)cyclopropyl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Tollens' reagent can be employed.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), add to the carbonyl carbon to form secondary alcohols after an acidic workup. wikipedia.org

Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. mdpi.com Treatment with a phosphorus ylide (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond, yielding a vinylcyclopropane (B126155) derivative. mdpi.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be protected as an acetal, which is stable to basic and nucleophilic conditions. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Oxidation | KMnO₄ or Ag(NH₃)₂⁺ (Tollens') | Carboxylic Acid |

| Grignard Addition | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

| Acetal Formation | R'OH, H⁺ | Acetal |

This interactive table outlines common reactions of the aldehyde functional group applicable to this compound. rsc.orgresearchgate.netnih.gov

Cycloaddition Reactions with Aryl Cyclopropane Carbaldehydes (e.g., Organocatalytic (3+3)-Cycloaddition)

Aryl cyclopropane carbaldehydes, including this compound, serve as effective three-carbon (C3) synthons in cycloaddition reactions. A notable example is the asymmetric (3+3)-cycloaddition with nitrones, which provides access to valuable nitrogen- and oxygen-containing heterocyclic scaffolds. rsc.orgrsc.org

Research has demonstrated the first organocatalytic asymmetric (3+3)-cycloaddition of aryl cyclopropane carbaldehydes with ortho-substituted phenyl nitrones. rsc.orgrsc.org This transformation, catalyzed by secondary amines like the Jørgensen–Hayashi catalyst, leads to the formation of enantioenriched 1,2-oxazinanes. rsc.org The reaction proceeds through the activation of the cyclopropanecarbaldehyde via the formation of a dienamine intermediate upon reaction with the organocatalyst. This intermediate then reacts with the nitrone in a concerted or stepwise fashion to yield the six-membered heterocyclic ring.

The reaction exhibits high diastereoselectivity and enantioselectivity. For instance, the reaction of 1-phenylcyclopropanecarbaldehyde (B1366810) with various nitrones yields the corresponding 1,2-oxazinane (B1295428) derivatives in good yields and with excellent enantiomeric excess (ee). A photoredox-catalyzed approach has also been developed for the (3+3) dipolar cycloaddition of nitrones with aryl cyclopropanes, proceeding under mild conditions with high regio- and stereoselectivity. researchgate.net This method relies on single-electron transfer (SET) to activate the cyclopropane ring. researchgate.net

Interestingly, the nature of the ortho-substituent on the phenyl nitrone can lead to divergent reaction pathways. While many substituents yield the expected 1,2-oxazinanes, an ortho-hydroxy group can trigger a rare 1,3-aryl migration followed by cyclization, resulting in a novel class of tetrahydrochromeno-1,2-oxazine cores. rsc.orgrsc.org

| Entry | Aryl Cyclopropane Carbaldehyde (R) | Nitrone (R') | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | Phenyl | Jørgensen–Hayashi | 1,2-Oxazinane | 85 | >20:1 | 95 |

| 2 | 4-Bromophenyl | Phenyl | Jørgensen–Hayashi | 1,2-Oxazinane | 78 | >20:1 | 92 |

| 3 | 3-Methoxyphenyl (B12655295) | Phenyl | Jørgensen–Hayashi | 1,2-Oxazinane | 82 | >20:1 | 94 |

| 4 | Phenyl | o-Hydroxyphenyl | Jørgensen–Hayashi | Tetrahydrochromeno-1,2-oxazine | 75 | >20:1 | 90 |

| 5 | Phenyl | N-tert-butyl | Photoredox (PC-1) | 1,2-Oxazinane | 92 | >20:1 | N/A |

Condensation and Annulation Reactions of Cyclopropanecarbaldehydes (e.g., with Hydrazones)

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles. A classic example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration, to yield the C=N double bond characteristic of a hydrazone. nih.govresearchgate.net

The resulting hydrazones are stable compounds and are important intermediates in further synthetic transformations, such as the Wolff–Kishner reduction. wikipedia.org The formation of hydrazones from aldehydes is a well-established and high-yielding reaction, typically carried out in a protic solvent like ethanol. nih.govresearchgate.net

While direct participation of the intact cyclopropane ring in complex annulation sequences like the Robinson annulation is not typical, the aldehyde functionality can be a starting point for building more complex structures. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For a cyclopropanecarbaldehyde to participate, it would likely require a preliminary transformation, for example, a ring-opening reaction to generate a suitable Michael donor or acceptor. However, the more direct reactivity involves the condensation of the aldehyde. For example, condensation with β-ketoesters or 1,3-diketones can lead to intermediates that may undergo subsequent cyclization reactions, forming various heterocyclic systems like pyrazoles after reaction with hydrazines. beilstein-journals.orgnih.gov

| Entry | Aldehyde | Hydrazine Derivative | Solvent | Product | Yield (%) |

| 1 | This compound | Hydrazine hydrate | Ethanol | This compound hydrazone | >95 (expected) |

| 2 | This compound | Phenylhydrazine | Ethanol | This compound phenylhydrazone | >95 (expected) |

| 3 | This compound | 2,4-Dinitrophenylhydrazine | Ethanol | This compound 2,4-dinitrophenylhydrazone | >95 (expected) |

Further Functionalization of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that can be converted into a wide array of other functionalities.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, [1-(3-methoxyphenyl)cyclopropyl]methanol. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. The reaction is typically high-yielding and proceeds under mild conditions.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde furnishes 1-(3-methoxyphenyl)cyclopropanecarboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Olefinaton (Wittig Reaction): The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), results in the formation of the corresponding terminal alkene, 1-(1-ethenylcyclopropyl)-3-methoxybenzene. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the newly formed double bond can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. nrochemistry.com

| Transformation | Reagent(s) | Product | Expected Yield (%) |

| Reduction | NaBH₄, Methanol | [1-(3-Methoxyphenyl)cyclopropyl]methanol | >90 |

| Oxidation | KMnO₄, NaOH, H₂O | 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid | 70-90 |

| Olefination | Ph₃P=CH₂ (Wittig Reagent) | 1-(1-ethenylcyclopropyl)-3-methoxybenzene | 80-95 |

| Reductive Amination | Amine (e.g., Aniline), NaBH₃CN | N-{[1-(3-methoxyphenyl)cyclopropyl]methyl}aniline | 70-85 |

Mechanistic Investigations in Arylcyclopropane and Cyclopropanecarbaldehyde Chemistry

Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation

The construction of the cyclopropane ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. Mechanistic studies have been crucial in understanding and optimizing these reactions. The pathways often involve highly reactive species, and the specific mechanism can dictate the stereochemical outcome of the product.

The formation of cyclopropanes can proceed through various reactive intermediates, with the choice of reagents determining the operative pathway.

Diazonium Intermediates and Carbenoids: Diazo compounds, such as ethyl diazoacetate, are common precursors for cyclopropanation. wikipedia.org In the presence of transition metal catalysts, typically those containing rhodium or copper, a metal carbene (or carbenoid) intermediate is generated. researchgate.netacs.org This electrophilic carbene then reacts with an alkene in a concerted or stepwise fashion. masterorganicchemistry.com Density Functional Theory (DFT) studies on B(C6F5)3-catalyzed cyclopropanation of styrene (B11656) with aryldiazodiacetate suggest that the cleavage of the C–N bond and the removal of N2 are the key rate-determining steps. nih.govacs.org The stability of the resulting carbene, enhanced by p–π conjugation with an aryl substituent, can promote the reaction by lowering the activation energy. nih.govacs.org

Sulfur Ylides: The Corey-Chaykovsky reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, to convert electron-deficient alkenes (Michael acceptors) into cyclopropanes. acsgcipr.orgyoutube.com The mechanism is stepwise, initiated by the nucleophilic Michael addition of the ylide to the alkene, forming a betaine (B1666868) intermediate. acs.orgacs.org This is followed by an intramolecular SN2 reaction where the carbanion displaces the sulfide, leading to ring closure. acsgcipr.org The rate-determining step is typically the initial nucleophilic attack of the ylide on the Michael acceptor. researchgate.net The nature of the substituents on the ylide carbon influences the reaction profile and diastereoselectivity. acs.org

Radical Cations: Arylcyclopropanes can be synthesized via pathways involving radical cations. For instance, an annulation process involving the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction to an anion and intramolecular substitution, can form the cyclopropane ring. organic-chemistry.org In other contexts, arylcyclopropane radical cations are key intermediates in ring-opening reactions, but their involvement in ring formation highlights the diverse reactivity of radical species in cyclopropane chemistry. researchgate.netresearchgate.net

Computational chemistry has provided profound insights into the transition states of cyclopropanation reactions, explaining observed stereoselectivities and reaction rates.

In the Simmons-Smith reaction, which uses a zinc carbenoid, the mechanism is concerted and involves a "butterfly-shaped" three-centered transition state. nih.gov This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

For reactions involving sulfur ylides and α,β-unsaturated ketones, DFT studies have identified the key transition states corresponding to the initial nucleophilic addition and the subsequent ring-closing elimination. acs.orgacs.org The diastereoselectivity is often controlled by the relative activation energies of diastereomeric torsional transition states. acs.org Weak intramolecular and stereoelectronic interactions within these transition states can rationalize the energy differences and, consequently, the product distribution. acs.org

In the metal-catalyzed decomposition of diazo compounds, the transition state involves the transfer of the carbene from the metal catalyst to the alkene. masterorganicchemistry.com DFT calculations for B(C6F5)3-catalyzed cyclopropanation have compared multiple potential pathways. The pathway with the lowest reaction energy barrier (22.1 kcal/mol) involved O-bound boron activation of the aryldiazodiacetate, followed by N2 removal. nih.govacs.org Steric hindrance between the alkene's aryl group and the catalyst, along with favorable π–π stacking interactions, can lower the transition state energy and control diastereoselectivity. acs.org

| Reaction Type | Key Intermediate | Transition State Feature | Mechanistic Consequence |

|---|---|---|---|

| Simmons-Smith | Zinc Carbenoid | Concerted, butterfly-shaped | Stereospecific syn-addition masterorganicchemistry.comnih.gov |

| Corey-Chaykovsky | Sulfur Ylide / Betaine | Torsional strain in ring-closing | Diastereoselectivity controlled by steric/electronic factors acs.org |

| Catalytic (Diazo) | Metal Carbene | π–π stacking, steric hindrance | High diastereoselectivity acs.org |

Mechanistic Aspects of Ring-Opening and Rearrangement Processes

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including electrochemical, thermal, or photochemical activation. The presence of an aryl group facilitates these processes by stabilizing intermediates such as radicals or cations.

Electrochemical methods provide a powerful tool for initiating reactions of arylcyclopropanes through single-electron transfer (SET). Anodic oxidation of an arylcyclopropane generates a radical cation intermediate. researchgate.net This species is highly reactive and can undergo rapid C–C bond cleavage of the strained ring. researchgate.net This ring-opening is often regioselective, cleaving the most substituted carbon-carbon bond to form a more stable distonic radical cation or a benzyl (B1604629) cation and a carbon-centered radical. nih.gov

Mechanistic studies, including cyclic voltammetry, have shown that the oxidation potential of arylcyclopropanes is lowered by electron-donating groups on the aromatic ring, making the initial electron transfer more favorable. unl.pt The generated radical cation is the key intermediate that leads to subsequent functionalization or rearrangement reactions. researchgate.netresearchgate.net This electrochemical activation provides a pathway for 1,3-difunctionalization of the carbon skeleton that was originally part of the cyclopropane ring. researchgate.net

The acs.orgacs.org-Wittig rearrangement, a transformation of ethers into alcohols, can proceed through a radical-based mechanism. This pathway involves the deprotonation of the ether adjacent to the oxygen, followed by homolytic cleavage of the O–C bond to create a radical pair (a ketyl radical anion and an alkyl radical) within a solvent cage. scripps.edu Subsequent recombination of these radical species at the carbanionic carbon affords the rearranged alcohol product. scripps.edu

The migratory aptitude of the rearranging group is related to the stability of the generated radical (tertiary > secondary > primary). rsc.org While less common for cyclopropane-containing systems compared to other rearrangements, the principles of radical/radical anion intermediacy are fundamental to understanding certain rearrangement pathways in strained ring systems where homolytic cleavage can be a favorable process.

Mechanistic Probes and Experimental Techniques

A variety of experimental and computational techniques are employed to investigate the complex mechanisms of arylcyclopropane chemistry. These tools help to identify intermediates, determine reaction kinetics, and validate proposed pathways.

Structure Reactivity Relationships and Derivatives of 1 3 Methoxyphenyl Cyclopropanecarbaldehyde

Impact of Aryl Substituents on Synthetic Accessibility and Reaction Efficiency

Electronic Effects of the Methoxy (B1213986) Group on Reaction Pathways

The methoxy group (-OCH₃) at the meta-position of 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde is a significant modulator of the compound's reactivity due to its electronic properties. The methoxy group is generally considered an activating group in the context of electrophilic aromatic substitution because it can donate electron density to the aromatic ring through resonance. youtube.com This donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. youtube.com

Kinetic studies on the ring-opening of cyclopropanes with aryl substituents have shown that both electron-donating and electron-withdrawing groups can accelerate reaction rates compared to unsubstituted analogues, leading to parabolic Hammett plots. nih.govresearchgate.net This indicates a change in the transition state structure or mechanism based on the electronic nature of the substituent. For this compound, the methoxy group's electronic influence is critical in directing outcomes, such as in regioselective ring-opening reactions where nucleophilic attack may be favored at the more electron-rich benzylic position. nih.gov

Steric Effects in Stereoselective Syntheses and Transformations

For example, in asymmetric cyclopropanation reactions, the choice of chiral ligands and the steric profile of the substrates are paramount for achieving high diastereoselectivity and enantioselectivity. nih.govresearchgate.net The steric demands of substituents can influence the facial selectivity of an attack on the aldehyde carbonyl group or the approach of a reagent to the cyclopropane (B1198618) ring. While the 3-methoxy substituent has a less direct steric impact than an ortho-substituent, it can influence the preferred conformation of the molecule, which in turn affects the accessibility of the reactive sites. acs.org This is particularly relevant in metal-catalyzed processes where the substrate must coordinate with a sterically demanding catalytic center.

| Factor | Influence on this compound | Research Findings |

| Electronic Effect (Resonance) | The methoxy group donates electron density to the aryl ring, increasing its nucleophilicity. | Activating groups like methoxy make the aromatic ring more reactive toward electrophiles. youtube.com |

| Electronic Effect (Inductive) | The oxygen atom withdraws electron density from the ring through the sigma bond. | This effect can destabilize adjacent positive charges but is often overridden by the resonance effect. nih.gov |

| Impact on Reactivity | Modulates the stability of intermediates in reactions like electrophilic additions or ring-openings. | Aryl substituents can accelerate ring-opening reactions compared to unsubstituted cyclopropanes. nih.govresearchgate.net |

| Steric Effect | The methoxy group can influence the approach of reagents, affecting stereoselectivity. | Steric hindrance is a key factor in achieving high diastereoselectivity in cyclopropanation. nih.gov |

Synthesis and Reactivity of Modified Cyclopropane-Containing Analogs

The structural framework of this compound serves as a versatile template for the synthesis of a wide array of analogs. Modifications can be introduced at two primary locations: the cyclopropane ring itself or the aldehyde functional group. These alterations lead to new compounds with distinct chemical properties and reactivity profiles, expanding the synthetic utility of the parent molecule.

Variations in the Cyclopropane Ring Substitution Pattern and their Chemical Consequences

The high ring strain of the cyclopropane moiety makes it a reactive entity, prone to ring-opening reactions under various conditions, including treatment with electrophiles or transition metals. nih.govwikipedia.org The reactivity is highly dependent on the substituents present on the three-membered ring. Introducing additional groups on the cyclopropane ring of 1-aryl-cyclopropanecarbaldehydes can have significant chemical consequences.

For instance, the presence of donor-acceptor groups across the cyclopropane ring enhances its reactivity and polarizes the C-C bonds, facilitating nucleophilic ring-opening reactions. scispace.comnih.gov An additional electron-withdrawing group on the ring would render it more electrophilic and susceptible to cleavage. Conversely, adding electron-donating groups could stabilize the ring. The stereochemistry of these substituents also plays a critical role, influencing the molecule's conformational preferences and the stereochemical course of subsequent reactions. The synthesis of such substituted cyclopropanes can be achieved through various methods, including intramolecular cyclization of haloalkanes or the Simmons-Smith reaction on appropriately substituted alkenes. wikipedia.org The inherent strain and unique electronic nature of the cyclopropane ring govern its chemical behavior, making it a valuable synthetic intermediate. researchgate.net

Chemical Modifications of the Aldehyde Functional Group and its Impact on Subsequent Reactions

The aldehyde group in this compound is a versatile functional handle for a multitude of chemical transformations. Its conversion into other functional groups provides a direct route to a diverse library of cyclopropane-containing analogs.

Common modifications include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents. This introduces an acidic functional group, opening up further derivatization possibilities such as esterification or amidation.

Reduction: Reduction of the aldehyde, typically with sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding primary alcohol (cyclopropylmethanol). This alcohol can then participate in etherification or esterification reactions.

Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension. youtube.com

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine and a reducing agent.

Each of these transformations replaces the aldehyde with a new functional group, which in turn dictates the molecule's subsequent reactivity and potential applications. For example, converting the aldehyde to an alkene allows for further reactions like hydrogenation, epoxidation, or polymerization.

| Aldehyde Modification | Reagent(s) | Resulting Functional Group | Impact on Subsequent Reactions |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Enables amide and ester formation. |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Allows for etherification and esterification. |

| Grignard Reaction | R-MgBr | Secondary Alcohol (-CH(OH)R) | Introduces a new carbon substituent and a chiral center. |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Creates a C=C double bond for further alkene chemistry. youtube.com |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) | Introduces a basic nitrogen atom for further functionalization. |

Strategies for Constructing Diverse Chemical Scaffolds from Cyclopropanecarbaldehyde Precursors

Cyclopropanecarbaldehydes and their derivatives are valuable building blocks for the construction of diverse and complex molecular scaffolds, particularly in the field of medicinal chemistry. nd.edubohrium.com The inherent ring strain and unique three-dimensional structure of the cyclopropane motif make it an attractive component for designing novel bioactive molecules. nih.gov Strategies for scaffold diversification often leverage the reactivity of both the cyclopropane ring and its functional group appendages.

One powerful strategy involves using the cyclopropane ring as a latent 1,3-difunctional synthon. Through controlled ring-opening reactions, the compact three-membered ring can be transformed into a linear three-carbon chain with functional groups at the 1 and 3 positions. nih.govrsc.org This approach is particularly effective for donor-acceptor substituted cyclopropanes, which can undergo ring-opening/annulation cascades with various nucleophiles or electrophiles to construct larger ring systems like cyclopentanes or other heterocyclic structures. frontiersin.org

Chemoenzymatic strategies have also emerged as a potent method for generating libraries of chiral cyclopropane-based scaffolds. nih.gov By combining the high stereoselectivity of biocatalysts with traditional chemical transformations, it is possible to produce a wide range of enantiomerically pure cyclopropane building blocks. nih.gov These building blocks can then be further elaborated through modification of functional groups, creating a collection of structurally diverse molecules for screening in drug discovery programs. nih.gov

Furthermore, the concept of "scaffold hopping," where a known chemical core is replaced with a bioisosteric equivalent, often employs cyclopropane rings. The rigid, three-dimensional nature of the cyclopropane can mimic other structures while offering novel physicochemical properties, such as improved metabolic stability or binding affinity. nih.govchimia.ch The synthetic accessibility of functionalized cyclopropanes like this compound makes them ideal starting points for such exploratory synthetic campaigns. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(3-Methoxyphenyl)cyclopropanecarbaldehyde with high yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. For example, a [2+1] cyclopropanation using a vinyl ether or sulfide under transition metal catalysis (e.g., Rh(II)) can generate the cyclopropane ring. The aldehyde group is introduced via oxidation of a primary alcohol intermediate using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity >95%.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~9.6 ppm for aldehyde proton; cyclopropane carbons at δ ~25–35 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₁H₁₂O₂: 187.0764; observed: 187.0768) to confirm molecular formula .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities like oxidation byproducts .

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity compared to other aryl groups (e.g., 4-methoxyphenyl or fluorophenyl)?

- Methodological Answer : The electron-donating methoxy group at the meta position stabilizes intermediates in nucleophilic additions (e.g., Grignard reactions) but may sterically hinder electrophilic aromatic substitution. Comparative studies with 4-methoxyphenyl analogs show differences in reaction rates due to resonance effects (meta vs. para directing) . Computational modeling (DFT) can predict regioselectivity in further functionalization .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported spectral data for cyclopropanecarbaldehyde derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropane ring protons) may arise from solvent effects or impurities. Strategies include:

- Variable Temperature NMR : To detect conformational changes or dynamic effects.

- Isotopic Labeling : ¹³C-labeling of the cyclopropane ring to clarify coupling patterns.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde, δ = 202.7 ppm for aldehyde carbon in ¹³C NMR) .

Q. How can the stability of the cyclopropane ring in this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify products (e.g., ring-opened aldehydes) .

- Kinetic Studies : Use Arrhenius plots to predict shelf-life at 25°C. Cyclopropane ring strain typically leads to faster degradation under acidic conditions .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity screening?

- Methodological Answer :

- Docking Studies : Target enzymes (e.g., cytochrome P450) using the aldehyde group as a reactive warhead for covalent inhibition.

- SAR Analysis : Modify the methoxy position or cyclopropane substituents to optimize binding affinity. For example, fluorination of the phenyl ring (as in 2-(2-Fluorophenyl) analogs) enhances metabolic stability .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines expressing target receptors .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer :

- Process Optimization : Replace hazardous catalysts (e.g., Rh(II)) with Fe(III)-based alternatives for greener synthesis.

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, solvent polarity) affecting yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.